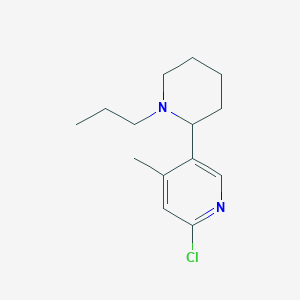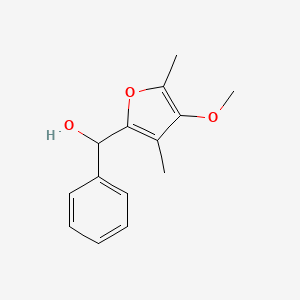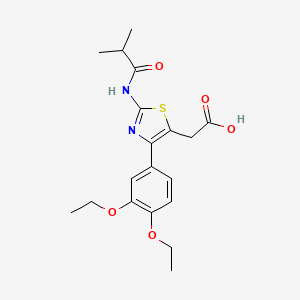
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina es un compuesto químico con la fórmula molecular C10H11F2N3O2 Este compuesto es de interés debido a sus características estructurales únicas, que incluyen un grupo difluorometoxi y un anillo de oxadiazol.
Métodos De Preparación
La síntesis de 1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina normalmente implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo Oxadiazol: Esto se puede lograr mediante la ciclización de un precursor adecuado, como una hidrazida, con un derivado de ácido carboxílico apropiado en condiciones ácidas o básicas.
Introducción del Grupo Difluorometoxi: Este paso implica la reacción de un derivado de fenol con un agente difluorometilante, como el éter difluorometílico, en condiciones controladas.
Acoplamiento de la Fracción Etanamina: El paso final implica el acoplamiento del intermedio de oxadiazol con un derivado de etanamina, típicamente mediante una reacción de sustitución nucleofílica.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, a menudo utilizando equipos de síntesis automatizados y reactores de flujo continuo.
Análisis De Reacciones Químicas
1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la fracción etanamina, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbón) y temperaturas controladas (por ejemplo, condiciones de reflujo).
Aplicaciones Científicas De Investigación
1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como un farmacóforo en el desarrollo de nuevos fármacos, particularmente por su capacidad para interactuar con dianas biológicas como enzimas y receptores.
Ciencia de Materiales: Debido a sus características estructurales únicas, el compuesto se explora para su uso en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales.
Estudios Biológicos: El compuesto se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y su potencial como agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo difluorometoxi y el anillo de oxadiazol contribuyen a su afinidad de unión y especificidad. El compuesto puede modular la actividad de estas dianas, lo que lleva a efectos posteriores en las vías celulares y los procesos fisiológicos.
Comparación Con Compuestos Similares
1-(3-(2-(Difluorometoxi)fenil)-1,2,4-oxadiazol-5-il)etanamina se puede comparar con compuestos similares, como:
1-(4-(Difluorometoxi)fenil)etanamina: Este compuesto tiene una estructura similar pero con el grupo difluorometoxi en una posición diferente, lo que puede afectar su reactividad y actividad biológica.
2-(3-(Difluorometoxi)fenil)etanamina: Otro compuesto similar con el grupo difluorometoxi en una posición diferente, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C11H11F2N3O2 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3 |
Clave InChI |
WMYBWNFNPTYTRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)




